molecular formula C10H10ClFO2 B13311366 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one

Cat. No.: B13311366
M. Wt: 216.63 g/mol
InChI Key: LEXLOMVIBQRKLJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring, which is substituted with a hydroxy group and a butanone moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one typically involves the reaction of 3-chloro-5-fluoro-2-hydroxybenzaldehyde with a suitable butanone derivative under controlled conditions . The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)butan-1-one
  • 1-(3-Chloro-5-fluoro-2-methoxyphenyl)butan-1-one
  • 1-(3-Chloro-5-fluoro-2-aminophenyl)butan-1-one

Uniqueness

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the hydroxy group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H10ClFO2/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,14H,2-3H2,1H3

InChI Key

LEXLOMVIBQRKLJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=CC(=C1)F)Cl)O

Origin of Product

United States

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